N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide
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Overview
Description
“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C21H16F2N2O4S . It is related to the class of compounds known as dibenzo[b,f][1,4]oxazepines .
Molecular Structure Analysis
The molecular structure of this compound consists of a dibenzo[b,f][1,4]oxazepine core with various substituents. The dibenzo[b,f][1,4]oxazepine core is a tricyclic structure that consists of two benzene rings fused to a seven-membered ring containing an oxygen atom .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 430.424 Da and a monoisotopic mass of 430.079895 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available literature.
Scientific Research Applications
Ring-Forming Cascade Enabling Carbonic Anhydrase Inhibition
A study by Sapegin et al. (2018) highlights the chemical's utility in organic synthesis, where 4-Chloro-3-nitrobenzenesulfonamide reacts with bis-electrophilic phenols to produce a new class of [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of human carbonic anhydrases, a therapeutic target for treating various diseases. This demonstrates the chemical's dual role in facilitating ring construction and acting as a prosthetic zinc-binding group in enzyme inhibition Sapegin et al., 2018.
Synthetic Flexibility in Dibenzoxazepine Derivatives
Ouyang et al. (1999) discuss the solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones, demonstrating the chemical's role in enabling efficient assembly and high purity of final products. This work underlines its importance in the synthesis of libraries with significant chemical diversity and potential pharmacological activities Ouyang et al., 1999.
Enantioselective Construction of Stereocenters
Li et al. (2019) developed an organocatalyzed asymmetric Mannich reaction involving 3-fluorooxindoles and the dibenzo[b,f][1,4]oxazepine scaffold, leading to the highly enantioselective construction of tetrasubstituted C‒F stereocenters. This work showcases the scaffold's application in creating complex molecules with potential medicinal value, illustrating its versatility in organic synthesis Li et al., 2019.
Safety and Hazards
Future Directions
The future directions for research on this compound could include elucidating its synthesis process, investigating its mechanism of action, and exploring its potential applications. Given its structural similarity to other dibenzo[b,f][1,4]oxazepines, it could be of interest in medicinal chemistry or pharmaceutical research .
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4S/c1-13-4-7-20-18(10-13)25(3)22(26)17-12-16(6-8-19(17)29-20)24-30(27,28)21-9-5-15(23)11-14(21)2/h4-12,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWIGCABXZLBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)C)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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